molecular formula C8H6ClFN2 B13636001 5-Chloro-6-fluoro-1H-indol-3-amine

5-Chloro-6-fluoro-1H-indol-3-amine

Cat. No.: B13636001
M. Wt: 184.60 g/mol
InChI Key: DJQADUBXOQNQRC-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-1H-indol-3-amine (CAS 1092299-47-2) is a fluorinated and chlorinated indole derivative that serves as a versatile building block in medicinal chemistry and drug discovery. This compound is particularly valuable for the synthesis of more complex molecules targeting serious human diseases. Its structure is a key precursor for the development of novel 3-substituted-1H-imidazol-5-yl-1H-indoles, a class of compounds that has demonstrated potent and selective activity against methicillin-resistant Staphylococcus aureus (MRSA), with some advanced analogues exhibiting MIC values of ≤0.25 µg/mL and a lack of cytotoxic or hemolytic properties . The indole scaffold is a privileged structure in pharmacology, known for its presence in a wide range of bioactive molecules . Beyond its application in developing new antibiotics, the this compound scaffold is highly relevant in neuroscience research. Indole-based structures are frequently investigated as ligands for central nervous system (CNS) targets, including serotonin receptors (5-HT) such as the 5-HT 1A and 5-HT 2A subtypes, which are implicated in the regulation of mood, cognition, and memory . The specific halogenation pattern of this amine makes it a valuable intermediate for constructing potential antipsychotics, antidepressants, and anxiolytics. The compound is supplied for research purposes as a solid and should be stored in an inert atmosphere at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C8H6ClFN2

Molecular Weight

184.60 g/mol

IUPAC Name

5-chloro-6-fluoro-1H-indol-3-amine

InChI

InChI=1S/C8H6ClFN2/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H,11H2

InChI Key

DJQADUBXOQNQRC-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)F)NC=C2N

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The synthesis of this compound generally relies on halogenation of an indole precursor followed by introduction of the amine group at the 3-position. The Fischer indole synthesis is a classical and widely employed method for constructing the indole core, which can be adapted to incorporate halogen substituents at desired positions. Subsequent functional group transformations enable the installation of the amine group at the 3-position.

Fischer Indole Synthesis Variation

A notable preparation method involves a variation on the Fischer indole synthesis starting from haloarenes. This two-step process includes:

  • Halogen–magnesium exchange on a haloarene precursor to generate an arylmagnesium intermediate.
  • Quenching with di-tert-butyl azodicarboxylate to form hydrazine intermediates.
  • Acid-catalyzed reaction with aldehydes or ketones to form the indole ring bearing halogen substituents.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes
Halogen–magnesium exchange Haloarene, Mg, di-tert-butyl azodicarboxylate Performed under inert atmosphere; temperature controlled to avoid side reactions
Acid-catalyzed cyclization Aldehyde or ketone, acidic medium Yields indole ring with halogen substituents
Electrophilic fluorination Selectfluor® or equivalent fluorinating agent Selective fluorination at 6-position; requires monitoring to prevent over-fluorination
Electrophilic chlorination N-chlorosuccinimide (NCS) Chlorination at 5-position; reaction time and temperature critical for selectivity
Amination Catalytic hydrogenation or Buchwald-Hartwig coupling Reduction of nitro group or direct amination; choice depends on precursor availability
Hydrochloride salt formation HCl gas or concentrated HCl in anhydrous solvent Stoichiometric control essential; recrystallization for purification

Analytical Characterization Techniques

The synthesized this compound and its derivatives are characterized by a suite of analytical methods to confirm structure, purity, and substitution pattern:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H, ^13C, and ^19F NMR provide detailed information on the indole ring environment, halogen substitution effects, and amine presence. Fluorine substitution causes characteristic splitting and chemical shift changes in adjacent protons and carbons.
  • Mass Spectrometry (MS) : Electrospray ionization (ESI) MS confirms molecular weight and the presence of halogens by isotopic patterns.
  • High-Performance Liquid Chromatography (HPLC) : Used for purity assessment, typically targeting >98% purity, with UV detection around 286 nm for indole chromophores.
  • Elemental Analysis : Confirms elemental composition consistent with chlorine, fluorine, nitrogen, carbon, and hydrogen contents.
  • X-ray Crystallography : If crystalline samples are obtained, this technique elucidates the precise stereoelectronic effects of halogen substitution on the indole scaffold.

Research Findings and Applications

The incorporation of chlorine at the 5-position and fluorine at the 6-position of the indole ring significantly influences the electronic properties and biological activity of the compound. Fluorine’s electron-withdrawing effect enhances metabolic stability and binding affinity in enzyme inhibition, while chlorine contributes to hydrophobic interactions in biological targets.

Studies have demonstrated that halogenated indoles such as this compound serve as valuable scaffolds in medicinal chemistry, showing potential in anticancer, neurological, and antimicrobial applications. The precise control of substitution patterns through the described synthetic routes enables structure-activity relationship investigations critical for drug development.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Outcome/Notes
Indole ring formation Fischer indole synthesis variation Haloarene, Mg, di-tert-butyl azodicarboxylate, acid Halogenated indole core with 5-Cl, 6-F substituents
Fluorination Electrophilic fluorination Selectfluor® or equivalent Selective 6-position fluorination
Chlorination Electrophilic chlorination N-chlorosuccinimide (NCS) Selective 5-position chlorination
Amination Catalytic hydrogenation or coupling Catalyst, amine source Introduction of 3-amine group
Hydrochloride salt formation Acid treatment HCl gas or concentrated HCl Formation of stable hydrochloride salt
Purification Chromatography, recrystallization Silica gel, solvents High purity (>98%) product

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1H-indol-3-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

a. Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate (CAS 612501-52-7)

  • Structure : Chlorine at position 6, fluorine at position 5, and a carboxylate ester at position 2.
  • Key Differences : The carboxylate group enhances polarity compared to the amine in the target compound, likely increasing solubility in polar solvents. Similarity score: 0.55, indicating moderate structural overlap .

b. 3-(5-Fluoro-1H-indol-3-yl)propan-1-amine Hydrochloride (CAS 1803598-21-1)

  • Structure : Fluorine at position 5, amine at position 3 (like the target), but with a propylamine chain.
  • Molecular Weight : 228.7 g/mol (vs. ~181.6 g/mol estimated for the target compound).
  • Impact : The extended alkyl chain may improve bioavailability but could reduce metabolic stability .

Functional Group Variations

a. (S)-2-(6-Chloro-5-fluoro-indol-1-yl)-1-methyl-ethylamine fumarate

  • Structure : Halogen positions mirror the target compound (Cl-6, F-5), but the amine is part of a chiral ethylamine group at position 1.

b. 4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (CAS 912556-91-3)

  • Structure : Quinazoline core with chloro-fluorophenyl and methoxy groups.
  • Similarity Score : 0.92, indicating high structural resemblance despite the different core. This highlights the importance of halogenated aromatic systems in drug design .

Physical and Hazard Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Hazards Substituent Positions
5-Chloro-1H-indol-6-amine C₈H₇ClN₂ 166.61 H302 (acute toxicity), H315/H319 Cl-5, NH₂-6
Target Compound* C₈H₅ClFN₂ ~181.6 Likely H302, H315 (analogue-based) Cl-5, F-6, NH₂-3
3-(5-Fluoro-1H-indol-3-yl)propan-1-amine HCl C₁₁H₁₄ClFN₂ 228.7 Data not provided F-5, NH₂-3 (propyl chain)

*Estimated based on structural analogues.

Biological Activity

5-Chloro-6-fluoro-1H-indol-3-amine is a synthetic compound belonging to the indole family, characterized by the presence of chlorine and fluorine substituents on the indole ring. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry and pharmacology.

Molecular Characteristics

  • Molecular Formula : C9H7ClF N
  • Molecular Weight : Approximately 173.6 g/mol
  • Structural Features :
    • Chlorine at position 5
    • Fluorine at position 6

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors:

  • Serotonin Receptors : The compound shows significant affinity for serotonin receptors, which play a crucial role in neurotransmission and mood regulation. It modulates receptor activity, influencing downstream signaling pathways such as the cyclic adenosine monophosphate (cAMP) pathway, vital for numerous cellular responses .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit enzymes involved in viral replication, indicating potential antiviral applications .
  • Cancer Therapy : Research indicates that it may affect cell proliferation and apoptosis, suggesting its utility in cancer therapy. Binding studies have shown that it can modulate gene expression related to cell growth and survival .

Biological Activity Summary Table

Activity Description
Serotonin Receptor Modulation Influences neurotransmitter release and uptake; affects mood regulation and signaling pathways
Antiviral Effects Inhibits viral replication enzymes; potential for antiviral drug development
Anticancer Potential Modulates apoptosis and cell proliferation; impacts gene expression related to cancer growth

Case Studies and Research Findings

  • Serotonin Receptor Interaction :
    • A study highlighted the compound's ability to modulate serotonin receptor activity, impacting neurotransmitter dynamics significantly . This modulation can lead to potential therapeutic effects in mood disorders.
  • Antiviral Activity :
    • Research indicates that this compound exhibits inhibitory effects on viral replication processes, making it a candidate for further investigation in antiviral drug development .
  • Cancer Cell Studies :
    • In vitro studies demonstrated that the compound exhibits antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) with IC50 values indicating significant potency . For instance, derivatives of this compound showed effective inhibition of cell viability at nanomolar concentrations.

Structure-Activity Relationship (SAR)

The structural modifications of indole derivatives significantly affect their biological activity. The presence of halogen substituents like chlorine and fluorine alters the physicochemical properties and biological interactions of these compounds:

Compound Structural Features Biological Activity
This compoundCl at C5, F at C6Modulates serotonin receptors
5-Bromo-6-fluoroindoleBr at C5, F at C6Different receptor affinity
2-(5-Chloro-6-fluoroindolyl)ethanamineEthyl amine side chainEnhanced activity

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-6-fluoro-1H-indol-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Fluorination and chlorination of indole precursors can be achieved using reagents like Selectfluor or NFSI under controlled conditions. For example, CuI-catalyzed reactions in PEG-400/DMF mixtures (as described in ) may be adapted for halogenation steps. Key parameters include temperature control (e.g., room temperature for 12 hours), solvent polarity, and catalyst loading. Post-synthesis purification via column chromatography (e.g., 70:30 ethyl acetate:hexane) ensures high purity .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H/13C/19F NMR to confirm substituent positions and FAB-HRMS for molecular weight verification (as demonstrated in ). UV/Vis spectroscopy (λmax ~286 nm, similar to fluorinated indoles in ) can assess electronic properties. Purity should be validated via HPLC (≥98% as per ) and TLC monitoring during synthesis .

Advanced Research Questions

Q. How do the chloro and fluoro substituents at positions 5 and 6 influence the compound’s biological activity compared to other indole derivatives?

  • Methodological Answer : Comparative studies with mono-halogenated analogs (e.g., 5-Fluoro- or 6-Chloro-indol-3-amine) can isolate substituent effects. For instance, fluorination often enhances metabolic stability and bioavailability, while chlorination may increase lipophilicity and target binding. Use enzyme inhibition assays (e.g., IDO-1 inhibition, as in ) and X-ray crystallography to map binding interactions. highlights that substituent positioning can alter binding modes (e.g., non-heme iron interactions in IDO-1 inhibitors), providing a framework for structure-activity relationship (SAR) studies .

Q. How can contradictory results in enzyme inhibition assays involving this compound be resolved?

  • Methodological Answer : Conduct dose-response studies across multiple assay formats (e.g., cell-free vs. whole-blood assays) to identify off-target effects. For example, emphasizes the importance of whole-blood assays for verifying potency in physiologically relevant environments. Pair these with molecular docking simulations to predict binding conformations and validate findings using site-directed mutagenesis of target enzymes .

Q. What computational strategies are recommended to predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density functional theory (DFT) calculations, such as those applied in , can model electron density and local kinetic energy to predict sites of electrophilic/nucleophilic reactivity. Software like Gaussian or ORCA can simulate frontier molecular orbitals (HOMO/LUMO) to explain charge-transfer interactions. Compare results with experimental UV/Vis and NMR data to refine computational models .

Q. How can researchers design derivatives of this compound to improve selectivity for specific biological targets?

  • Methodological Answer : Use fragment-based drug design (FBDD) to modify the indole core. For instance:
  • Introduce substituents at position 1 (e.g., methyl groups) to modulate steric effects (as seen in ’s indazole analogs).
  • Replace the amine group with bioisosteres (e.g., amides, sulfonamides) to alter hydrogen-bonding patterns.
    Validate designs using surface plasmon resonance (SPR) for binding kinetics and microscale thermophoresis (MST) for affinity measurements .

Key Data and Comparative Analysis

Property This compound 5-Fluoro-1H-indol-3-amine 6-Chloro-1H-indazol-3-amine
Molecular Weight (g/mol) ~167.6 (estimated)150.6167.59
Halogen Effects Dual Cl/F enhances metabolic stabilitySingle F improves solubilityCl increases lipophilicity
Key Applications Enzyme inhibition, SAR studiesBasic receptor binding assaysHeterocyclic scaffold synthesis

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